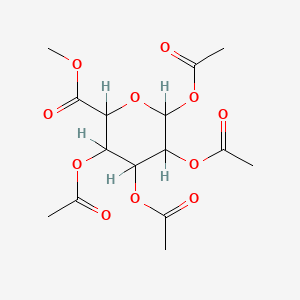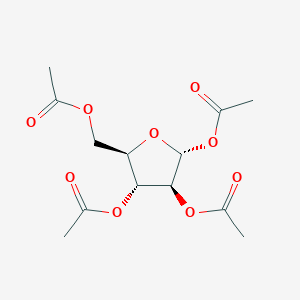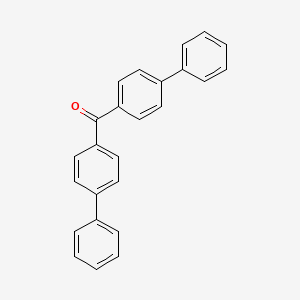
Platycodigenin
描述
Platycodigenin is a naturally occurring triterpenoid . It is the sapogenin of platycodin D . This compound has been found to have potential therapeutic effects in Alzheimer’s Disease by modulating microglial polarization and promoting neurite regeneration .
Chemical Reactions Analysis
This compound has been found to downregulate pro-inflammatory molecules such as interleukin (IL)-1β, tumor necrosis factor (TNF)-α, IL-6 and nitric oxide (NO), while upregulating anti-inflammatory cytokine IL-10 .科学研究应用
阿尔茨海默病治疗
Platycodigenin已被确定为阿尔茨海默病的潜在候选药物 . 它被发现可以调节小胶质细胞极化并促进神经突再生 . 具体来说,它在脂多糖刺激的BV2和小胶质细胞中促进M2极化并抑制M1极化 . 这种对神经炎症微环境的调节在阿尔茨海默病中起着至关重要的作用,这使得this compound成为该领域进一步研究的有希望的化合物 .
抗炎特性
This compound已显示出显著的抗炎特性 . 它下调促炎分子,如白细胞介素(IL)-1β、肿瘤坏死因子(TNF)-α、IL-6和一氧化氮(NO),同时上调抗炎细胞因子IL-10 . 这表明它在治疗各种炎症性疾病中具有潜在的应用价值。
保肝作用
研究表明,含有this compound的桔梗具有抵抗各种形式肝毒性的保护作用 . 它已被证明可以保护小鼠免受急性乙醇、对乙酰氨基酚、四氯化碳、硫代乙酰胺和胆汁淤积引起的肝损伤 . 它还可以抑制大鼠肝纤维化的进展 . 这表明this compound可能在治疗肝病方面具有潜在的应用价值。
抗增殖活性
This compound被发现对HSC-T6细胞具有抗增殖活性 . 这表明它可能在治疗某些类型的癌症方面具有潜在的应用价值。
呼吸系统疾病治疗
含有this compound的桔梗在东方传统医学中一直被用于治疗各种呼吸系统疾病 . 现代临床经验表明,它在治疗慢性咽炎、肺炎、矽肺、急性及慢性喉炎等方面发挥着至关重要的作用 . 这表明this compound可能在治疗呼吸系统疾病方面具有潜在的应用价值。
神经保护
This compound被发现可以在Aβ处理后促进原代皮层神经元的轴突再生和神经元存活 . 这表明它可能在治疗神经退行性疾病方面具有潜在的应用价值。
作用机制
Target of Action
Platicodigenin, a naturally occurring triterpenoid, primarily targets microglia , the resident immune cells of the central nervous system . These cells play a critical role in neuroinflammation, a key factor in neurodegenerative diseases like Alzheimer’s disease . Microglia can be polarized into two phenotypes: the classical M1 phenotype, which releases pro-inflammatory factors, and the alternative M2 phenotype, which releases anti-inflammatory factors .
Mode of Action
Platicodigenin interacts with microglia to modulate their polarization. It promotes the polarization of microglia into the M2 phenotype and inhibits their polarization into the M1 phenotype . This results in the downregulation of pro-inflammatory molecules such as interleukin-1β, tumor necrosis factor-α, interleukin-6, and nitric oxide, and the upregulation of the anti-inflammatory cytokine interleukin-10 .
Biochemical Pathways
Platicodigenin affects several biochemical pathways. It inhibits the hyperphosphorylation of mitogen-activated protein kinase p38 and nuclear factor-κB p65 subunits, which are involved in the inflammatory response . It also ameliorates the inactivation of peroxisome proliferators-activated receptor γ induced by lipopolysaccharide, a component of the cell wall of gram-negative bacteria .
Result of Action
The modulation of microglial polarization by Platicodigenin leads to a decrease in neuroinflammation. This results in the promotion of neurite regeneration and neuronal survival after treatment with amyloid-beta, a peptide involved in the development of Alzheimer’s disease . Therefore, Platicodigenin could potentially be used as a therapeutic agent for neurodegenerative diseases.
Action Environment
The action of Platicodigenin can be influenced by various environmental factors. For instance, the presence of lipopolysaccharide can stimulate the polarization of microglia into the M1 phenotype, which Platicodigenin works to inhibit
安全和危害
未来方向
属性
IUPAC Name |
(4aR,5R,6aR,6aS,6bR,8aR,10R,11S,12aR,14bS)-5,10,11-trihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O7/c1-25(2)10-11-30(24(36)37)18(12-25)17-6-7-20-26(3)13-19(33)23(35)29(15-31,16-32)21(26)8-9-27(20,4)28(17,5)14-22(30)34/h6,18-23,31-35H,7-16H2,1-5H3,(H,36,37)/t18-,19-,20+,21+,22+,23-,26+,27+,28+,30+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APTNOIWSCDBIAS-PCHRGASXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(C(C1)C3=CCC4C(C3(CC2O)C)(CCC5C4(CC(C(C5(CO)CO)O)O)C)C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(C[C@H]([C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)O)C)(C[C@@H]([C@@H](C3(CO)CO)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



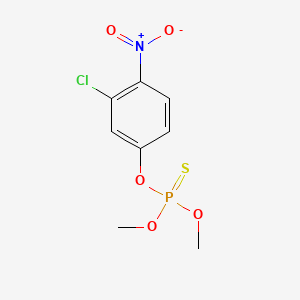
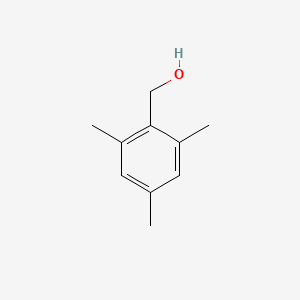
![1,2,3,4,5,7-Hexachloro-2-(dichloromethyl)-6,6-dimethylbicyclo[3.1.1]heptane](/img/structure/B1581427.png)

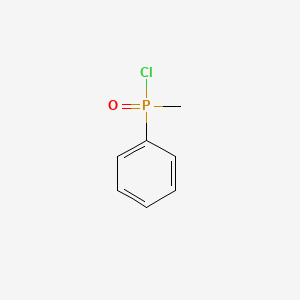

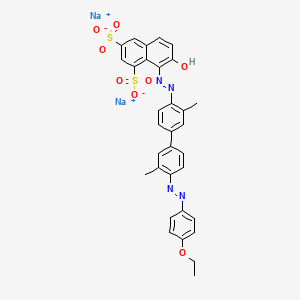
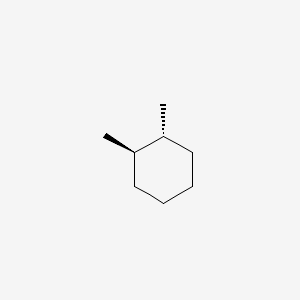
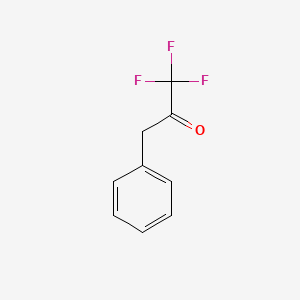
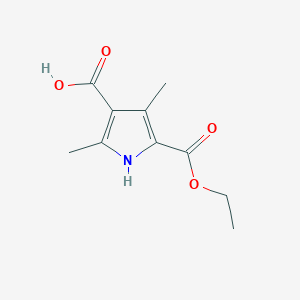
![2-[(4-Methoxybenzylidene)amino]fluorene](/img/structure/B1581438.png)
